9-benzyl-3H-purine-6-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDEMIFDOANPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397319 | |
| Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17447-84-6 | |
| Record name | NSC25726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 9 Benzyl 3h Purine 6 Thione and Its Analogues
Established Synthetic Pathways for Purine-6-thione Derivatives
Traditional methods for synthesizing purine-6-thione derivatives often rely on building the purine (B94841) ring system from acyclic or heterocyclic precursors or by modifying existing purine cores.
One of the fundamental approaches to constructing the bicyclic purine ring is through the cyclization of substituted imidazole (B134444) precursors. This "de novo" synthesis offers an unambiguous route to specific isomers. A key intermediate in this pathway is 5-amino-1-benzyl-4-cyanoimidazole.
The synthesis typically involves the following steps:
Formation of the Imidazole Ring : The process can start from simpler precursors to form the substituted imidazole ring. For instance, 5-amino-1-benzyl-4-cyanoimidazole can be prepared through multi-step syntheses starting from materials like diaminomaleonitrile researchgate.net.
Cyclization to form the Purine Core : The substituted imidazole is then treated with a reagent that provides the remaining atoms needed to close the pyrimidine (B1678525) ring. For example, reacting 5-amino-1-benzyl-4-cyanoimidazole with reagents like triethyl orthoformate and acetic anhydride, followed by treatment with ammonia, can yield 9-benzyl-6-aminopurine (adenine) derivatives researchgate.net.
Conversion to the 6-Thione : To obtain the target 9-benzyl-3H-purine-6-thione, the corresponding 6-amino or, more commonly, a 6-chloro analogue is converted to the thione. The 6-chloro intermediate, 9-benzyl-6-chloro-9H-purine, is particularly useful lookchem.com. This intermediate can be synthesized and subsequently reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea, to introduce the thione functionality at the C-6 position.
This method provides excellent control over the placement of the N-9 substituent, as the benzyl (B1604629) group is introduced early in the synthesis on the imidazole precursor.
An alternative and more direct strategy involves the modification of a pre-existing purine ring, namely 6-mercaptopurine (B1684380) (6-MP). This method relies on the direct alkylation of the 6-mercaptopurine core with a benzylating agent, such as benzyl bromide.
However, this approach is complicated by the fact that purines are ambident nucleophiles, meaning alkylation can occur at multiple nitrogen atoms, primarily N-7 and N-9 ub.eduresearchgate.net. Direct alkylation of 6-mercaptopurine under basic conditions often results in a mixture of N-7 and N-9 benzylated isomers, with the thermodynamically more stable N-9 isomer typically predominating nih.govacs.org. Separating these isomers can be challenging and often leads to lower yields of the desired product. The ratio of N-9 to N-7 isomers is highly dependent on the reaction conditions.
Regioselective Synthesis and Isomer Control in N-Alkylation of Purine Systems
Achieving regioselectivity in the N-alkylation of purine systems is a critical challenge for the efficient synthesis of compounds like this compound. The primary goal is to direct the alkylating agent exclusively to the N-9 position, avoiding the formation of the N-7 isomer.
Several factors influence the regiochemical outcome of the alkylation reaction:
Nature of the Base : The choice of base used to deprotonate the purine ring is crucial. Stronger bases can lead to the formation of a purine anion, and the subsequent alkylation site can be influenced by counter-ion effects and solvent interactions. Tetrabutylammonium hydroxide has been shown to provide good results in favoring N-9 alkylation ub.eduresearchgate.net.
Solvent : The polarity and coordinating ability of the solvent can affect the reactivity of both the purine anion and the alkylating agent, thereby influencing the N-9/N-7 ratio.
Reaction Temperature and Time : Kinetically controlled conditions (lower temperatures, shorter reaction times) may favor one isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) may favor the more stable isomer, which is often the N-9 product nih.gov.
Steric Hindrance : The presence of bulky substituents on the purine ring or the alkylating agent can sterically hinder attack at one nitrogen over the other. For instance, bulky groups at the C-6 position can favor N-9 alkylation ub.edu.
Microwave-assisted reactions have emerged as a technique to improve yields and regioselectivity, often leading to faster reactions and cleaner product formation compared to conventional heating ub.edu.
| Factor | Effect on Regioselectivity (N-9 vs. N-7) | Example/Observation |
|---|---|---|
| Base | Can significantly alter the N-9/N-7 product ratio. | Tetrabutylammonium hydroxide has been found to yield better results for N-9 selectivity ub.eduresearchgate.net. |
| Temperature | Higher temperatures often favor the thermodynamically more stable N-9 isomer. | Heating a reaction mixture can cause isomerization from the N-7 to the N-9 product acs.org. |
| Alkylating Agent | More reactive alkyl halides that lead to faster reactions can favor exclusive N-9 alkylation ub.edu. | Benzyl bromide is a common reagent for introducing the benzyl group. |
| C-6 Substituent | Bulky groups at C-6 can sterically hinder N-7, promoting N-9 alkylation ub.edu. | The chloro group in 6-chloropurine is a versatile handle for subsequent modifications. |
Novel Synthetic Approaches and Catalyst Development
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. In the context of purine synthesis, this includes the use of novel catalysts and reaction conditions.
Microwave-Assisted Synthesis : As mentioned, microwave irradiation has been successfully applied to the N-alkylation of purines. This technique can dramatically reduce reaction times from hours to minutes and improve yields and regioselectivity by providing rapid and uniform heating ub.edu.
Lewis Acid Catalysis : For certain alkylations, Lewis acids like SnCl₄ have been used to catalyze the reaction, particularly with silylated purine derivatives. This method has been developed for direct N-7 regioselective introduction of tert-alkyl groups, but modifications could potentially be explored to favor N-9 substitution nih.govacs.org.
Transition Metal-Free C-H Functionalization : Recent advances have focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like halopurines. While much of this work has focused on C-8 cyanation, the development of new catalytic systems could open avenues for novel C-H arylations or alkylations on the purine core mdpi.com.
These novel approaches aim to overcome the limitations of classical methods, such as the formation of isomeric mixtures and the need for harsh reaction conditions.
Chemical Modifications and Structural Diversification Strategies
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies. This involves systematically modifying the substituents at various positions on the purine ring, most notably at the C-6 and N-9 positions.
The 9-benzyl-purine scaffold serves as a versatile template for creating libraries of related compounds.
C-6 Position Modifications : The thione group at C-6 can be replaced by a variety of other functional groups. A common and highly effective strategy is to use 9-benzyl-6-chloro-9H-purine as a key intermediate lookchem.com. The chlorine atom at the C-6 position is an excellent leaving group and is readily displaced by various nucleophiles. This allows for the introduction of a wide range of substituents, including:
Amines : Reaction with primary or secondary amines yields 6-amino-9-benzylpurine derivatives nih.gov. This is one of the most common modifications, leading to a diverse array of N⁶-substituted adenines.
Alkoxy and Aryloxy groups : Treatment with alkoxides or phenoxides can introduce ether linkages.
Alkylthio groups : Reaction with thiols leads to the formation of 6-thioether derivatives.
N-9 Position Modifications : While this article focuses on the 9-benzyl derivative, the synthetic routes can be adapted to introduce other substituents at the N-9 position. By using different alkyl or aryl halides in the alkylation step (Section 2.1.2) or by starting with differently substituted imidazoles (Section 2.1.1), a wide variety of N-9 analogues can be synthesized. Examples include N-9-isopropyl and N-9-cyclopentyl groups nih.govresearchgate.net.
The combination of modifications at both the C-6 and N-9 positions allows for the generation of extensive libraries of 6,9-disubstituted purines for biological screening nih.govresearchgate.net.
| Position | Starting Material/Intermediate | Reagent | Resulting Analogue Class |
|---|---|---|---|
| C-6 | 9-Benzyl-6-chloro-9H-purine | R¹R²NH (Amine) | N⁶,N⁶-Disubstituted-9-benzyladenines nih.gov |
| C-6 | 9-Benzyl-6-chloro-9H-purine | NaSH or Thiourea | This compound |
| N-9 | 6-Chloropurine | Isopropyl bromide | 6-Chloro-9-isopropyl-9H-purine nih.gov |
| N-9 | 6-Chloropurine | Cyclopentyl bromide | 6-Chloro-9-cyclopentyl-purine nih.gov |
Introduction of Sulfonyl and Sulfenyl Groups
The introduction of sulfonyl and sulfenyl groups to the purine scaffold, including analogues of this compound, represents a significant avenue in medicinal chemistry for creating derivatives with diverse properties. Methodologies for incorporating these sulfur-containing functionalities can be broadly categorized into reactions at the nitrogen atoms of the purine ring and modifications at the C6-thiol group.
Sulfonylation of the Purine Ring
The sulfonylation of purine derivatives, particularly at the N9 position, is a key strategy for synthesizing novel analogues. One established method involves the condensation reaction of a purine precursor, such as 6-chloropurine, with commercially available arylsulfonyl chlorides. nih.gov This reaction is typically conducted in a solvent like acetone in the presence of an aqueous base, such as potassium hydroxide (KOH), at reduced temperatures (e.g., 0 °C) to afford N9-sulfonylated products. nih.gov This approach allows for the introduction of a wide variety of aryl sulfonyl groups onto the purine core.
An alternative strategy involves reacting a pre-existing purine base, such as 6-morpholinopurine or adenine, with various sulfonyl chlorides, including alkyl, 2-arylethene, and arylsulfonyl chlorides. nih.gov This method also yields regioselective sulfonylation at the N9 position. nih.gov The choice of the synthetic route can be influenced by the desired substituents on the purine ring and the potential for nonselective reactions. nih.gov For instance, employing a reversed synthetic approach where the C6 substituent is in place before sulfonylation can be advantageous where nonselective sulfonylation is a concern. nih.gov
| Starting Material | Reagent | Conditions | Product Type |
|---|---|---|---|
| 6-Chloropurine | Arylsulfonyl chlorides | Acetone, aqueous KOH, 0 °C | 6-Chloro-9-arylsulfonylpurine |
| 6-Morpholinopurine / Adenine | Alkyl/Arylsulfonyl chlorides | Not specified | N9-Alkyl/Arylsulfonyl-6-substituted-purine |
Introduction of Sulfenyl Groups
The introduction of sulfenyl groups is most directly achieved through the S-alkylation or S-arylation of the thiol group in purine-6-thione derivatives. This reaction leverages the nucleophilicity of the sulfur atom. A relevant example is the synthesis of 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine from 2-amino-9H-purine-6-thiol. nih.gov In this procedure, the purine-6-thiol is treated with a base, such as cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) to generate the thiolate anion. nih.gov Subsequent addition of an electrophile, such as benzyl bromide, results in the formation of the C-S bond, yielding the corresponding 6-sulfenylpurine derivative. nih.gov The reaction can be facilitated by a phase-transfer catalyst like tetrabutylammonium iodide and is typically monitored by thin-layer chromatography (TLC). nih.gov
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-amino-9H-purine-6-thiol | Cesium carbonate, Benzyl bromide, Tetrabutylammonium iodide | Dimethylformamide (DMF) | Room temperature, 6 hours | 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine |
This S-alkylation strategy is a versatile method for introducing a wide array of sulfenyl groups onto the purine core, simply by varying the alkyl or aryl halide used in the reaction.
Molecular and Electronic Structure Elucidation of 9 Benzyl 3h Purine 6 Thione
Tautomeric Equilibria and Dominant Forms within Thiopurine Structures
Thiopurines, including 9-benzyl-3H-purine-6-thione, can exist in different tautomeric forms due to the migration of protons between nitrogen and sulfur atoms. The primary tautomeric equilibrium for this compound involves the thione and thiol forms.
Thione Form (Amide Tautomer): In the this compound tautomer, the purine (B94841) ring contains a C=S double bond (a thiocarbonyl group) at the 6-position, and a proton resides on the N3 nitrogen of the purine ring.
Thiol Form (Iminol Tautomer): The thiol tautomer, 9-benzyl-6-mercaptopurine, features a C-S single bond with the proton residing on the sulfur atom, forming a sulfhydryl (-SH) group. The C6-N1 bond would have more double bond character in this form.
Computational and spectroscopic studies on the parent compound, 6-mercaptopurine (B1684380), have shown that it exists as a mixture of tautomers. The relative stability of these forms can be influenced by factors such as the solvent, temperature, and the presence of substituents. For this compound, the benzyl (B1604629) group at the N9 position is not expected to dramatically shift the fundamental thione-thiol equilibrium compared to the parent molecule, but it can influence crystal packing and intermolecular interactions, which in turn can favor one tautomer in the solid state.
Based on studies of similar 6-thiopurine derivatives, the thione form is generally considered to be the more stable tautomer in both the solid state and in solution. This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N bond within the purine ring system of the thiol form.
| Tautomeric Form | Key Structural Feature | Expected Relative Stability |
| This compound | C=S at position 6 | Major tautomer |
| 9-benzyl-6-mercaptopurine | S-H at position 6 | Minor tautomer |
Conformational Analysis and Stereochemical Considerations of Benzyl Substitution
The presence of a benzyl group at the N9 position introduces conformational flexibility to the molecule. The primary focus of conformational analysis for this compound is the rotation around the C-N bond connecting the benzyl group to the purine ring.
The orientation of the benzyl group relative to the purine ring is described by the torsion angle (dihedral angle) involving the atoms of the C(phenyl)-CH₂-N9-C8(purine) bond. Different conformations arise from the rotation around the CH₂-N9 bond. The stability of these conformers is determined by steric and electronic effects.
Steric Hindrance: The size of the benzyl group can lead to steric clashes with the purine ring, particularly the hydrogen atom at the C8 position. This steric hindrance will disfavor conformations where the phenyl ring is oriented directly over the imidazole (B134444) portion of the purine.
Electronic Interactions: Electronic interactions, such as potential π-π stacking between the phenyl ring of the benzyl group and the purine ring system, can influence conformational preferences.
In the crystal structure of a closely related compound, 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, the dihedral angle between the purine ring system and the methylene-bound phenyl ring is 71.28 (7)°. This suggests a non-coplanar arrangement is favored to minimize steric repulsion. It is highly probable that this compound would adopt a similar "outward-pointing" conformation for its benzyl group.
| Conformer Type | Description | Expected Stability |
| Perpendicular/Gauche | The phenyl ring is roughly perpendicular to the plane of the purine ring. | Likely the most stable due to minimized steric hindrance. |
| Eclipsed/Syn | The phenyl ring is positioned over the purine ring. | Less stable due to significant steric repulsion. |
Intermolecular Interactions and Supramolecular Assembly (e.g., π–π Stacking, Hydrogen Bonding)
Hydrogen Bonding: The 3H-purine-6-thione tautomer possesses a hydrogen bond donor (N3-H) and several potential hydrogen bond acceptors (the nitrogen atoms of the purine ring and the sulfur atom of the thione group). This allows for the formation of robust intermolecular hydrogen bonds. A common hydrogen bonding motif in purine derivatives is the formation of dimers through N-H···N interactions. For instance, the N3-H of one molecule can form a hydrogen bond with the N1 or N7 atom of a neighboring molecule. The thione sulfur atom is also a potential, albeit weaker, hydrogen bond acceptor.
π–π Stacking: The planar purine ring system and the aromatic phenyl ring of the benzyl group are capable of engaging in π–π stacking interactions. These interactions arise from the attractive forces between the electron clouds of the aromatic rings. The stacking can occur between the purine rings of adjacent molecules, between the phenyl rings of adjacent molecules, or potentially between the phenyl ring of one molecule and the purine ring of another. The geometry of the stacking can be face-to-face or offset.
The interplay of these hydrogen bonding and π–π stacking interactions will dictate the formation of one-, two-, or three-dimensional networks in the crystal lattice. The specific arrangement will aim to maximize the attractive intermolecular forces while minimizing repulsive interactions.
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | N3-H (donor), N1/N7/S6 (acceptors) | Dimeric structures (e.g., R²₂(8) ring motifs), chains, or sheets. |
| π–π Stacking | Purine ring system, Phenyl ring of the benzyl group | Stacked columns or layers of molecules. |
Pharmacological Mechanisms and Molecular Targets of 9 Benzyl 3h Purine 6 Thione
Antimetabolite Action and Nucleic Acid Metabolism Disruption
As a derivative of 6-mercaptopurine (B1684380), 9-benzyl-3H-purine-6-thione is classified as a purine (B94841) antimetabolite. acs.org Antimetabolites are compounds that mimic the structure of endogenous molecules and, as a result, interfere with normal metabolic processes, particularly the synthesis of nucleic acids. acs.org The cytotoxic effects of such agents are most pronounced in rapidly proliferating cells, which have a high demand for DNA and RNA synthesis. chemicalbook.com
Interference with DNA and RNA Synthesis
The primary mechanism by which thiopurines like 6-mercaptopurine exert their cytotoxic effects is through their metabolic conversion to fraudulent nucleotides, which are subsequently incorporated into DNA and RNA. chemicalbook.comnih.gov It is hypothesized that this compound undergoes a similar bioactivation process. This pathway involves its conversion to the corresponding ribonucleotide, 9-benzyl-6-thioinosine monophosphate.
Once formed, this thiopurine nucleotide can be further metabolized and incorporated into growing DNA and RNA chains in the form of deoxythioguanosine and thioguanosine, respectively. nih.gov The incorporation of these sulfur-containing purine analogues into the nucleic acid backbone disrupts their structure and function, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. chemicalbook.com
Pseudofeedback Inhibition of Purine Biosynthesis Pathways (e.g., Glutamine-5-phosphoribosylpyrophosphate Amidotransferase)
A key regulatory step in the de novo synthesis of purines is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, a reaction catalyzed by the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase. This enzyme is subject to feedback inhibition by naturally occurring purine ribonucleotides, which helps to maintain a balanced supply of purines for cellular needs.
Inhibition of Inosinic Acid Metabolism (e.g., IMP Dehydrogenase)
Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme in the purine biosynthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanine nucleotides. The active metabolites of 6-mercaptopurine, specifically 6-thioinosine monophosphate (TIMP), are known to be potent inhibitors of IMP dehydrogenase. nih.gov
Enzyme Inhibition Profiling
Beyond its role as an antimetabolite, the specific structural features of this compound suggest potential interactions with other key enzymes involved in purine metabolism.
Purine Nucleoside Phosphorylase (PNPase) Inhibition
Purine nucleoside phosphorylase (PNPase) is an enzyme that plays a role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. Research on purine analogues has demonstrated that substitution at the 9-position of the purine ring can lead to potent inhibition of PNPase.
Notably, 9-benzyl-9-deazaguanine has been identified as a powerful inhibitor of PNPase. The presence of the benzyl (B1604629) group at the 9-position is a key structural feature contributing to this inhibitory activity. This suggests that this compound, which also possesses a 9-benzyl substituent, may exhibit inhibitory activity against PNPase. Inhibition of PNPase can modulate the cellular pools of purine nucleosides and bases, which can have downstream effects on nucleic acid metabolism and cellular function.
Xanthine Oxidase (XO) Inhibition by Thiazolidine-2-thione Derivatives
While not a direct inhibitory target in the same manner as the enzymes previously discussed, xanthine oxidase (XO) plays a significant role in the metabolism of thiopurines. Xanthine oxidase is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. It is also responsible for the oxidative metabolism of 6-mercaptopurine to the inactive metabolite, 6-thiouric acid. This metabolic inactivation is a significant factor in the bioavailability and therapeutic efficacy of 6-mercaptopurine.
Kinase Inhibition (e.g., PI3K/AKT, RAS/MAPK, PLCy/PKC, Src Tyrosine, P38α MAP Kinase, c-Met, Pim-1 Kinase, EGFR, AKT1, Top1)
There is a lack of specific studies demonstrating the direct inhibitory activity of this compound on the aforementioned kinases. However, the purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding site of a wide variety of protein kinases. rsc.org The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell cycle progression, survival, and proliferation, is a known target for many purine derivatives. nih.govmdpi.com Aberrant PI3K/Akt/mTOR signaling is a hallmark of many cancers, including leukemia, making inhibitors of this pathway therapeutically valuable. nih.gov
While direct evidence is absent for this compound, other substituted purines have been developed as potent kinase inhibitors. For instance, various heterocyclic derivatives, including those with purine-like scaffolds, have been investigated as inhibitors of kinases implicated in cancer, such as CDK4/6 and GSK-3. nih.gov The specific substitution at the N-9 position with a benzyl group would significantly influence the compound's steric and electronic properties, thereby affecting its potential fit and affinity within the ATP-binding pocket of different kinases. Without experimental data, its profile as a kinase inhibitor remains speculative.
Table 1: Kinase Inhibition by Selected Purine Analogs and Related Compounds No direct experimental data is available for this compound. The following table is for illustrative purposes based on related structures.
| Compound Class | Target Kinase | Activity |
| Pyrrolo[2,3-d]pyrimidine derivatives | CDK4/6 | Growth arrest in neuroblastoma cells nih.gov |
| Thiazole derivatives | GSK-3 | Reduction of neuroendocrine markers nih.gov |
| Dihydropteridinone derivatives | PLK1 | Antiproliferative activity in neuroblastoma nih.gov |
Cytochrome P450 Inhibitory Activity
Specific experimental studies detailing the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes have not been identified. CYP enzymes are critical for the metabolism of a vast number of drugs and xenobiotics, and their inhibition can lead to significant drug-drug interactions. nih.gov
Computational (in silico) predictions for some complex purine derivatives can provide hypothetical insights. For example, a predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for (2R)-2-({6-[benzyl(methyl)amino]-9-isopropyl-9H-purin-2-yl}amino)butan-1-ol, which also contains a benzyl group, suggests it is a non-inhibitor of CYP3A4 and CYP2C19 but may inhibit CYP2D6. drugbank.com These are, however, only predictions for a different molecule and cannot be directly extrapolated to this compound. The metabolic fate and potential for CYP inhibition of this compound would need to be determined through direct enzymatic assays.
Cell Cycle Modulation and Apoptosis Induction Pathways
Cell Cycle Arrest Mechanisms (e.g., S-phase, G2/M phase)
While direct studies on this compound are lacking, the parent compound 6-mercaptopurine (6-MP) is a well-known antimetabolite that interferes with DNA synthesis, leading to cell cycle disruption. nih.gov Research on 6-MP in fetal rat neural progenitor cells has shown that it induces an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov This is accompanied by a decrease in proteins required for S-phase progression (Cdc25A) and an increase in the inactive, phosphorylated form of cdc2, a protein necessary for G2/M progression. nih.gov These findings suggest that 6-MP can delay S-phase progression and induce G2/M arrest. nih.gov The addition of the N-9 benzyl group would alter the molecule's properties, and whether it retains or modifies these cell cycle effects requires specific investigation. Other compounds, such as janerin, have also been shown to cause G2/M phase arrest by downregulating the CDK1/Cyclin-B complex. mdpi.com
Table 2: Effects of 6-Mercaptopurine on Cell Cycle Progression in Fetal Rat Telencephalon Cells
| Treatment | Cell Cycle Phase Affected | Key Molecular Changes | Reference |
| 6-Mercaptopurine (50 mg/kg) | S phase | Decrease in Cdc25A protein | nih.gov |
| 6-Mercaptopurine (50 mg/kg) | G2/M phase | Increase in phosphorylated (inactive) cdc2 protein | nih.gov |
Apoptotic Pathway Activation (e.g., Caspase-3 Activation)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. This process often culminates in the activation of a cascade of enzymes called caspases, with Caspase-3 serving as a key executioner caspase. nih.govnih.gov Activation of Caspase-3 leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
Studies on the parent compound, 6-mercaptopurine, have demonstrated its ability to induce apoptosis in neural progenitor cells. nih.gov This apoptotic effect is linked to the cell cycle arrest it provokes. The common pathway for apoptosis often involves an intrinsic (mitochondrial) route, which activates Caspase-9, which in turn activates the executioner Caspase-3. nih.gov While it is plausible that this compound could induce apoptosis, potentially through caspase-dependent pathways, this has not been experimentally verified. The induction of apoptosis via Caspase-3 activation is a confirmed mechanism for many cytotoxic compounds. mdpi.com
Receptor Ligand Interactions (e.g., Histamine H3 Receptor, Adenosine Receptors)
The purine structure is a key pharmacophore for interacting with purinergic receptors, including the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). guidetopharmacology.orguniversiteitleiden.nl Modifications on the purine ring, including at the N-9 position, are known to significantly influence binding affinity and selectivity. The N-9 benzyl group on this compound makes it a candidate for interaction with these receptors. For instance, studies on various 9-alkylpurine derivatives have shown that substitutions at this position can modulate affinity for different adenosine receptor subtypes. nih.gov
Table 3: General Role of N-9 Substitution on Purine Receptor Affinity
| Receptor Family | Role of N-9 Substitution | Structural Moiety Example | Reference |
| Adenosine Receptors | Modulates affinity and selectivity | 9-ethyl, 9-alkyl | nih.gov |
| Histamine H3 Receptor | Can contribute to binding affinity | Benzylpiperidine, Benzyl moiety | nih.gov |
Biological Activity Spectrum and Preclinical Efficacy of 9 Benzyl 3h Purine 6 Thione and Its Analogues
Antineoplastic and Cytotoxic Activity Studies (in vitro, cell line specific)
The cytotoxic potential of 9-benzyl-3H-purine-6-thione and its analogues has been extensively evaluated against a variety of human cancer cell lines. These studies highlight the promising role of these compounds as antineoplastic agents, demonstrating significant activity against both hematological malignancies and solid tumors.
Leukemia Cell Lines (e.g., HL-60, K562, CEM, L1210, THP-1, IMR-32)
Analogues of this compound have shown notable cytotoxic effects against several leukemia cell lines. The parent compound, 6-mercaptopurine (B1684380), is a well-established antileukemic agent used in treating lymphoproliferative disorders. nih.gov Building on this, various derivatives have been synthesized and tested. For instance, 6-phenylacetylenes and certain enyne derivatives of purine (B94841) are highly toxic to K-562 human chronic myelogenous leukemia cells. nih.gov
In studies involving 2,6,9-trisubstituted purine derivatives, one compound, designated 7h, was shown to induce apoptosis and cause cell cycle arrest in the S-phase in HL-60 (acute promyelocytic leukemia) cells. imtm.cz The HL-60 cell line itself, derived from a patient with acute promyelocytic leukemia, is a valuable model for studying cell differentiation. nih.gov Other leukemia cell lines, such as THP-1 (acute monocytic leukemia) and K562, have also been used to evaluate the purine nucleotide metabolism in leukemic cells. biomedres.usnih.gov Furthermore, various 2,6-di-substituted purine analogues have been tested against THP-1 and IMR-32 (neuroblastoma) cell lines, indicating a broad interest in this class of compounds for hematological and related cancers. researchgate.net
| Compound/Analogue Class | Cell Line | Observed Activity | Citation |
|---|---|---|---|
| Compound 7h (2,6,9-trisubstituted purine) | HL-60 | Induces apoptosis and S-phase cell cycle arrest. | imtm.cz |
| 6-Phenylacetylene purines | K-562 | High toxicity. | nih.gov |
| 2,6-di-substituted purine analogues | THP-1, IMR-32 | Evaluated for cytotoxic activity. | researchgate.net |
| 6-Mercaptopurine | Leukemia cells | Established antileukemic agent. | nih.gov |
Solid Tumor Cell Lines (e.g., Huh7, HCT116, MCF7, SNB-19, C-32, T47D, HepG2, A549, HeLa, SW480)
The efficacy of this compound analogues extends to a wide array of solid tumor cell lines. A series of 6,9-disubstituted purine analogues, featuring a 4-substituted benzyl (B1604629) group at the N-9 position, demonstrated promising cytotoxic activities against Huh7 (liver), HCT116 (colon), and MCF7 (breast) carcinoma cells. nih.gov Two specific analogues from this series, 12 and 22, showed excellent cytotoxic activity against Huh7 cells, with IC50 values of 0.08-0.13 µM, which is comparable to the established anticancer agent camptothecin. nih.gov Further testing confirmed significant activity for analogues 12 and 25 against both Huh7 and HepG2 hepatocellular cancer cells. nih.gov
Similarly, a study on 6,8,9-trisubstituted purine analogues found that compounds 5 and 6 had notable cytotoxic effects on Huh7 liver cancer cells, with IC50 values (17.9 µM and 14.2 µM, respectively) lower than the reference drugs 5-Fluorouracil and Fludarabine. nih.gov Another class of thiopurine derivatives was tested against glioblastoma SNB-19 and melanoma C-32 cell lines, where an azathioprine (B366305) analogue proved more active than azathioprine itself. nih.gov Specifically, 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) was the most potent compound against SBN-19 and C-32 cell lines, with EC50 values of 5.00 and 7.58 μg/ml, respectively. nih.gov
The anticancer potential of purine analogues is further supported by the evaluation of triazolopyrimidine derivatives against MCF-7, A549 (lung), and HCT116 cell lines, which revealed promising activity. ptfarm.pl A fused purine analogue, 7-benzyl- nih.govbrieflands.comthiazino[4,3,2-gh]purine, also showed potent anticancer activity against a broad panel of cancer cell lines. researchgate.net
| Compound/Analogue Class | Cell Line | Activity (IC50/EC50) | Citation |
|---|---|---|---|
| Analogue 12 (6,9-disubstituted purine) | Huh7 | < 0.1-0.13 µM | nih.gov |
| Analogue 22 (6,9-disubstituted purine) | Huh7 | 0.08-0.13 µM | nih.gov |
| Analogue 6 (6,8,9-trisubstituted purine) | Huh7 | 14.2 µM | nih.gov |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | SNB-19 | 5.00 µg/ml | nih.gov |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | C-32 | 7.58 µg/ml | nih.gov |
| Triazolopyrimidine derivatives | MCF-7, A549 | Promising activity | ptfarm.pl |
Antimicrobial Efficacy (in vitro studies)
In addition to their anticancer properties, purine analogues have been investigated for their ability to combat microbial infections. In vitro studies have demonstrated activity against various bacteria and fungi.
Antibacterial Activity (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)
A significant finding is the activity of 6-oxo and 6-thio purine analogues against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov Research indicates that substitution at the N9-position, particularly with a benzyl group, enhances antimycobacterial activity. nih.gov Specifically, 9-benzylpurines containing various substitutions have shown inhibitory effects against Mtb. nih.gov Some of these purine analogues also demonstrated appreciable activity against M. avium and several drug-resistant strains of Mtb. nih.gov Interestingly, many of these potent anti-TB purine compounds were found to be inactive against a panel of Gram-positive (like Staphylococcus aureus) and Gram-negative (like Escherichia coli) bacteria, suggesting a high degree of specificity for mycobacteria. cuni.cz
However, other studies on different purine derivatives have shown a broader spectrum of antibacterial action. For example, a series of 6-substituted aminopurines and 9-(p-fluorobenzyl/cyclopentyl)-6-substituted aminopurines were evaluated for their activity against Staphylococcus aureus and Escherichia coli. researchgate.net
| Compound/Analogue Class | Bacterial Strain | Observed Activity | Citation |
|---|---|---|---|
| 9-Benzylpurines | Mycobacterium tuberculosis H37Rv | Inhibitory activity. | nih.gov |
| 9-benzyl-2-chloro-6-(2-furyl)purine | Mycobacterium tuberculosis H37Rv | MIC value of 0.78 µg/mL. | nih.gov |
| 7H-purines | Mycobacterium tuberculosis H37Rv | Strong in vitro activity (MIC of 1 µM). | cuni.cz |
| 7H-purines | S. aureus, E. coli | Lacked activity, indicating specificity. | cuni.cz |
| 9-(p-fluorobenzyl/cyclopentyl)-6-substituted aminopurines | S. aureus, E. coli | Evaluated for antimicrobial activity. | researchgate.net |
Antifungal Activity (e.g., Candida albicans)
The antifungal potential of purine analogues has been demonstrated, particularly against Candida albicans, a common cause of fungal infections. In one study, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine exhibited excellent activity against C. albicans, with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, which was superior to the standard antifungal drug oxiconazole. researchgate.net Another purine derivative, 6-[(N-phenylaminoethyl)amino]-9H-purine, also showed excellent antifungal effects. researchgate.net The fungicidal activity of these compounds suggests they could be promising leads for developing new antifungal therapies. frontiersin.orgmdpi.com
Antiviral Activity (in vitro studies)
The structural similarity of purine analogues to natural purines makes them prime candidates for antiviral drug development. researchgate.netnih.gov These compounds can act as antimetabolites, interfering with viral replication processes. researchgate.net Research has shown that oligonucleotides that incorporate 6-thiopurine bases possess potent antiviral activity, including efficacy against the human immunodeficiency virus (HIV) reverse transcriptase enzyme. nih.gov
Furthermore, various purine nucleoside derivatives have been explored for their antiviral properties. researchgate.netnih.gov For example, benzyl-substituted derivatives of 1H-pyrazole-3-carboxylic acid have been shown to inhibit HIV replication. mdpi.com While broad antiviral potential exists for the purine class, specific in vitro data for this compound against a wide range of viruses is an area requiring further investigation. The existing evidence strongly supports the continued exploration of its analogues as scaffolds for novel antiviral agents. nih.govacs.org
HIV Replication Inhibition
While direct studies on the anti-HIV activity of this compound are not extensively detailed in the available literature, research on analogous molecular structures underscores the potential importance of the benzyl group for antiviral efficacy. The parent molecule, 6-mercaptopurine, and its prodrug azathioprine, are known for their immunomodulatory and antimetabolite properties, with some investigations into their general antiviral potential. mdpi.com
The significance of the benzyl moiety has been demonstrated in other heterocyclic systems. For instance, in a series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on a thieno[3,4-e] researchgate.netnih.govnih.govthiadiazine (TTD) core, derivatives lacking a benzyl group at the 2-position were found to be inactive. kuleuven.be One of the more potent compounds from this series, 2-Benzyl-4-cyanomethylen-1,1,3-trioxo-2H,4H-thieno[3,4-e] researchgate.netnih.govnih.govthiadiazine, was effective against various HIV-1 strains. kuleuven.be Similarly, studies on 1H-pyrazole-3-carboxylic acid derivatives have shown that benzyl-substituted versions impact HIV replication. mdpi.com These findings suggest that the benzyl group can play a crucial role in the interaction with viral targets, although specific inhibitory data for this compound against HIV are not available.
Hepatitis A Virus Activity
Specific investigations into the efficacy of this compound against the Hepatitis A virus (HAV) are not prominently featured in published research. However, the broader class of purine and pyrimidine (B1678525) derivatives has been a subject of antiviral research. For example, various pyrazolo[3,4-d]pyrimidine and pyrazole (B372694) derivatives have been assessed for their antiviral effects against HAV. mdpi.com In one instance, a novel pyrazole compound demonstrated a significant antiviral impact on the Hepatitis A virus. mdpi.com Additionally, other nitrogen-containing heterocyclic compounds, such as certain thiadiazole derivatives, have been synthesized and evaluated for their activity against HAV. researchgate.net This indicates an ongoing interest in such scaffolds for anti-HAV drug discovery, but data directly pertaining to this compound remains to be established.
Immunosuppressive Effects (in vitro models)
The immunosuppressive potential of this compound can be inferred from studies on its parent compound, 6-mercaptopurine, and related N9-substituted purine analogues. 6-mercaptopurine is a clinically established immunosuppressive agent that interferes with nucleic acid synthesis. nih.govdrugbank.comresearchgate.net Its mechanism involves conversion to thioinosinic acid, which disrupts the de novo pathway for purine synthesis, a process critical for the proliferation of lymphocytes. drugbank.com
The influence of the N9-benzyl substitution has been specifically investigated in related purine structures. A study on N9-benzyl-8-bromoguanine, an analogue of the subject compound, demonstrated significant immunoregulatory effects in vitro. researchgate.net This compound was shown to suppress the proliferation of normal human peripheral blood mononuclear cells (PBMC) as well as human T-cell leukemia and lymphoma cell lines (MOLT-4 and HUT78). researchgate.net Furthermore, it inhibited the production of the key pro-inflammatory cytokine Interleukin-2 (IL-2) by activated T-cells. researchgate.net
These findings indicate that the N9-benzyl moiety is compatible with, and can contribute to, the immunosuppressive activity of the purine core. The suppressive action on both lymphocyte proliferation and cytokine production is a hallmark of immunosuppressive agents.
Table 1: In Vitro Immunosuppressive Activity of an N9-Benzyl Purine Analogue
| Cell Line | Biological Effect | Finding | Citation |
| Normal Human PBMC | Proliferation | Suppressed proliferation by up to 70% | researchgate.net |
| HUT78 (T-cell lymphoma) | Proliferation | Suppressed proliferation | researchgate.net |
| HUT78 (T-cell lymphoma) | IL-2 Production | Suppressed production of Interleukin-2 | researchgate.net |
| Murine Th1 Clone | IL-2 Secretion | Inhibited anti-CD3-activated IL-2 secretion | researchgate.net |
| Murine Th2 Clone | Cytokine Production | Less sensitive; IL-4 and IL-5 production not suppressed | researchgate.net |
Additionally, research on gold(I) complexes incorporating benzyl-substituted purine derivatives as ligands has revealed potent anti-inflammatory activity. researchgate.net These complexes significantly reduced the in vitro production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models, further supporting the role of benzyl-purine scaffolds in modulating immune responses. researchgate.net
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Protein Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
While specific docking studies on 9-benzyl-3H-purine-6-thione are not extensively documented in the cited literature, research on analogous 6-thiopurine derivatives provides a framework for its potential interactions. For instance, molecular modeling of 9-(2-hydroxypropyl)purine derivatives with herpesviral thymidine (B127349) kinases revealed that thiopurine analogs can act as inhibitors. Docking simulations of these compounds indicated multiple binding modes within the enzyme's active site. This suggests that this compound could similarly adopt various conformations within a target binding pocket, with the benzyl (B1604629) group likely exploring hydrophobic subpockets and the purine (B94841) core forming key hydrogen bonds. The sulfur atom at the 6-position can also play a crucial role in binding, potentially interacting with specific amino acid residues.
Scoring functions are essential components of docking programs that estimate the binding affinity between a ligand and a protein. These mathematical models calculate a score that ranks different binding poses. Studies on 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors have utilized combinations of docking programs like Autodock and FlexX, each with different scoring functions, to predict and validate binding modes. This multi-faceted approach enhances the predictive power of the computational model. For this compound, a similar strategy would be beneficial to reliably predict its binding affinity against various potential targets, helping to prioritize it for further experimental validation.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecular systems over time. mdpi.comyoutube.com By simulating the movements of atoms, MD can reveal the stability of ligand-protein complexes, conformational changes in the protein upon ligand binding, and the dynamics of key interactions. mdpi.comyoutube.com For example, MD simulations performed on N-benzyl pyridinone derivatives, which share the benzyl structural motif, targeting p38α MAP kinase were used to examine structural changes in key protein residues like Met109 and Gly110. nih.gov Such simulations could be applied to this compound to understand how its binding affects the flexibility of the target protein and to assess the stability of the predicted binding poses over time, providing a more realistic view of the binding event than static docking alone. nih.govmdpi.com
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ubc.ca DFT calculations can provide valuable information about molecular geometry, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and reaction mechanisms. researchgate.net Studies on the parent molecule, purine-6-thione (also known as 6-mercaptopurine), have used DFT to analyze its various tautomeric forms, determining their relative stabilities in different environments. sioc-journal.cnresearchgate.net Similar calculations for this compound could elucidate its most stable tautomeric form, its electronic charge distribution, and its reactivity profile, which are critical for understanding its interaction with biological targets. sioc-journal.cnresearchgate.net
| Computational Method | Application to Purine-6-Thione Analogs | Potential Insights for this compound |
| Molecular Docking | Prediction of binding modes of 9-(2-hydroxypropyl)-6-thiopurine to thymidine kinase. | Elucidation of potential binding poses and key interactions within various enzyme active sites. |
| Molecular Dynamics | Analysis of conformational changes in p38α MAP kinase induced by N-benzyl pyridinone inhibitors. nih.gov | Assessment of the stability of the ligand-protein complex and dynamic behavior over time. |
| DFT Calculations | Determination of stable tautomers and electronic properties of 6-mercaptopurine (B1684380). sioc-journal.cnresearchgate.net | Prediction of the most stable tautomer, charge distribution, and chemical reactivity. |
| QSAR | Development of models for 9H-purine derivatives to predict activity against EGFR. researchgate.net | Identification of key structural features that correlate with biological activity. |
| Virtual Screening | Use of a 9-benzyl-6-morpholino-purine scaffold to design and screen for PI3K inhibitors. | Rapid identification of potential protein targets from large databases. |
This table provides an interactive summary of computational methods and their applications to compounds structurally related to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com By identifying physicochemical properties or molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. tandfonline.com For instance, 3D-QSAR models have been successfully developed for a series of 9H-purine derivatives to understand the structural requirements for inhibiting the Epidermal Growth Factor Receptor (EGFR). researchgate.net Similarly, QSAR studies on 2,6,9-trisubstituted purines have shed light on the structural features essential for their anticancer activity. mdpi.commdpi.comnih.gov Applying QSAR to a series of analogs of this compound could help in designing more potent derivatives by highlighting the importance of steric, electronic, and hydrophobic properties of different substituents on the purine ring. mdpi.commdpi.comnih.gov
In Silico Screening and Virtual Ligand Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govu-tokyo.ac.jpnih.gov This approach can be ligand-based or structure-based. Given the purine scaffold's versatility, a library of derivatives including this compound could be screened against a panel of known drug targets. A compelling example is the use of a 9-benzyl-6-morpholino-purine scaffold to build a virtual library, which was then screened to identify selective inhibitors for PI3K isoforms. This demonstrates how the 9-benzylpurine core can be a fruitful starting point for rational drug design and virtual screening campaigns to discover novel bioactive molecules. rsc.org
Future Research Directions and Therapeutic Potential
Development of Novel 9-benzyl-3H-purine-6-thione Derivatives with Enhanced Specificity
The development of novel analogs of this compound with improved specificity and efficacy is a primary avenue for future research. Structure-activity relationship (SAR) studies on related 6,9-disubstituted purine (B94841) analogs have demonstrated that modifications at both the C-6 and N-9 positions can significantly influence their biological activity.
Future efforts in this area could focus on:
Substitution on the Benzyl (B1604629) Moiety: Introducing various substituents on the benzyl ring at the N-9 position could modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the addition of electron-donating or electron-withdrawing groups could alter the electronic distribution of the purine ring system, potentially enhancing its interaction with biological targets.
Modification of the Thione Group: The thione group at the C-6 position is a key functional group that can be modified to explore its impact on activity. Conversion to S-substituted derivatives, such as S-alkyl or S-aryl groups, could lead to prodrugs with improved cellular uptake and metabolic stability. Research on S-allylthio derivatives of 6-mercaptopurine (B1684380) has shown that such modifications can enhance antiproliferative activity and induce apoptosis more efficiently than the parent molecules. nih.gov
Introduction of Substituents on the Purine Core: Further substitution on the purine ring, for example at the C-2 or C-8 positions, could provide additional points of interaction with target proteins, leading to enhanced specificity.
The synthesis of a focused library of this compound derivatives will be crucial for establishing robust SARs. Below is a hypothetical table illustrating potential derivatives for synthesis and evaluation based on findings from related purine analogs.
| Derivative | Modification | Rationale | Potential Target Class |
| 9-(4-methoxybenzyl)-3H-purine-6-thione | Electron-donating group on benzyl ring | Enhance binding affinity | Kinases, Polymerases |
| 9-benzyl-6-(methylthio)purine | S-alkylation of the thione group | Improve metabolic stability | Enzymes involved in nucleotide metabolism |
| 2-amino-9-benzyl-3H-purine-6-thione | Addition of an amino group at C-2 | Increase hydrogen bonding interactions | Kinases, Dehydrogenases |
| 9-(4-chlorobenzyl)-3H-purine-6-thione | Electron-withdrawing group on benzyl ring | Modulate electronic properties | Various cellular targets |
Exploration of Combination Therapies with Existing Agents
Combining this compound or its derivatives with existing therapeutic agents could offer synergistic effects, enhance efficacy, and overcome drug resistance. The exploration of combination therapies is a promising strategy in cancer treatment and other complex diseases. For instance, studies on other novel purine analogs have shown promising cytotoxic activity when compared to established drugs like 5-Fluorouracil and Fludarabine. nih.gov
Future research in this domain should investigate:
Synergy with Chemotherapeutic Agents: Evaluating the combination of this compound with standard chemotherapeutic drugs could reveal synergistic interactions. For example, it could potentially sensitize cancer cells to the effects of DNA-damaging agents or antimetabolites.
Combination with Targeted Therapies: Investigating its use alongside targeted therapies, such as kinase inhibitors or monoclonal antibodies, could lead to more effective and personalized treatment regimens.
Overcoming Drug Resistance: In cancer cells that have developed resistance to existing drugs, this compound might act through a different mechanism, thereby restoring sensitivity or providing an alternative therapeutic option.
A hypothetical study design to explore combination therapies is outlined in the table below.
| Existing Agent | Disease Model | Rationale for Combination | Expected Outcome |
| Cisplatin | Lung Cancer Cell Lines | Potential for synergistic cytotoxicity | Enhanced apoptosis and cell cycle arrest |
| Gemcitabine | Pancreatic Cancer Models | Complementary mechanisms of action | Increased tumor growth inhibition |
| Erlotinib | EGFR-mutant Cancer Cells | Overcoming resistance to EGFR inhibitors | Restored sensitivity to targeted therapy |
Investigation of New Biological Targets and Mechanisms of Action
Identifying the specific biological targets and elucidating the mechanism of action of this compound are critical for its rational development as a therapeutic agent. While purine analogs are known to interact with a wide range of proteins, including kinases, polymerases, and enzymes involved in nucleotide metabolism, the specific targets for this compound remain to be identified.
Future research should employ a variety of approaches to uncover its biological targets:
Affinity-based Proteomics: Techniques such as chemical proteomics can be used to pull down interacting proteins from cell lysates, leading to the identification of direct binding partners.
Genetic and Genomic Screening: High-throughput screening using siRNA or CRISPR-Cas9 libraries can help identify genes that, when knocked down, either enhance or suppress the activity of the compound, thus pointing to potential pathways and targets.
Enzymatic Assays: A broad panel of enzymatic assays, particularly focusing on kinases and other ATP-binding proteins, could be used to screen for inhibitory activity.
The identification of novel targets will open up new therapeutic possibilities and provide a deeper understanding of the compound's biological effects.
Advanced Computational and Experimental Methodologies in Drug Discovery
The integration of advanced computational and experimental methodologies can significantly accelerate the drug discovery and development process for this compound and its analogs.
Key methodologies to be employed include:
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives with potential protein targets. This can guide the design of new analogs with improved binding affinities and selectivities.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of the derivatives and their biological activities, enabling the prediction of the activity of novel compounds before their synthesis.
High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen large libraries of this compound derivatives against various biological targets or in cell-based assays to identify lead compounds.
Fragment-Based Drug Discovery (FBDD): FBDD approaches can be used to identify small molecular fragments that bind to the target protein, which can then be grown or linked together to create more potent lead compounds based on the this compound scaffold.
The application of these advanced techniques will facilitate a more rational and efficient approach to the design and optimization of this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 9-benzyl-3H-purine-6-thione, and how should data interpretation be approached?
- Answer : Infrared (IR) spectroscopy is critical for identifying functional groups. For solid-state analysis, prepare a KBr disc (0.5 mg compound/650 mg KBr) and note spectral contamination from water (~3430 cm⁻¹). Key peaks include thione (C=S) stretching at ~1090 cm⁻¹. Complement with molecular formula (C₁₂H₁₁N₅S, MW 257.314 g/mol) and CAS Registry Number (92723-90-5) for cross-validation. Use computed 3D structures (e.g., SD files) to resolve ambiguities .
Q. What is a standard synthetic route for this compound, and what reagents are critical?
- Answer : A validated method involves reacting 2-amino-9H-purine-6-thiol with benzyl bromide in dimethylformamide (DMF) using cesium carbonate as a base and tetrabutylammonium iodide as a phase-transfer catalyst. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 0.5:3.5). Purify via ethyl acetate extraction and recrystallize from hot methanol. Yield optimization requires strict control of stoichiometry (1:2.2 molar ratio of thiol to benzyl bromide) and reaction time (~6 hours) .
Q. How can researchers distinguish this compound from structurally similar purine derivatives?
- Answer : Compare substituent effects using HPLC or LC-MS. For example, the benzyl group at N9 and thione at C6 differentiate it from analogs like 9-(3-phenylpropyl)-purine-6-thiol (thiol group) or 6,9-dimethylpurine (methyl substituents). Use IUPAC Standard InChIKey (
VWIJTDSXILJLSY-UHFFFAOYSA-N) for digital verification .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?
- Answer : Apply empirical contradiction analysis (ECA) by comparing results across multiple assay conditions. For instance, discrepancies in enzyme inhibition (e.g., PDE vs. kinase assays) may arise from solvent polarity or redox interference. Validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) and control for thiol-thione tautomerism, which affects reactivity .
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
- Answer : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce purification complexity. Employ microwave-assisted synthesis to shorten reaction time (e.g., 30 minutes at 100°C vs. 6 hours). Use Pd(Ph₃)₄ catalysts for Suzuki-Miyaura coupling if introducing aryl substituents, as seen in related purine syntheses .
Q. How does the benzyl group at N9 influence the compound’s electronic structure and reactivity?
- Answer : The electron-donating benzyl group stabilizes the purine ring via resonance, increasing nucleophilicity at C2 and C8. Computational studies (DFT) reveal a HOMO-LUMO gap reduction of ~0.5 eV compared to non-benzylated analogs, enhancing electrophilic substitution reactivity. Validate with X-ray crystallography (e.g., CCDC 983914) to analyze bond lengths and π-π stacking interactions .
Q. What analytical techniques are essential for detecting impurities in this compound batches?
- Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For trace impurities, employ high-resolution mass spectrometry (HRMS) or NMR (¹H/¹³C) to identify byproducts like 6-benzylthio-purines. Cross-reference with IR to confirm functional group integrity .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for targeted bioactivity?
- Answer : Modify the benzyl group (e.g., para-substituted halides or methoxy groups) to enhance lipophilicity or hydrogen bonding. Compare with analogs like 9-(4-ethoxyphenyl)-purine-6-carboxamide, where ethoxy groups improve solubility and anti-inflammatory activity. Test derivatives in enzyme inhibition assays (e.g., xanthine oxidase) to correlate substituent effects with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
